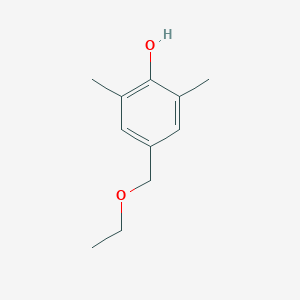

4-(Ethoxymethyl)-2,6-dimethylphenol

CAS No.: 58661-27-1

Cat. No.: VC19578279

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58661-27-1 |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 4-(ethoxymethyl)-2,6-dimethylphenol |

| Standard InChI | InChI=1S/C11H16O2/c1-4-13-7-10-5-8(2)11(12)9(3)6-10/h5-6,12H,4,7H2,1-3H3 |

| Standard InChI Key | KAQRKQRTMLHHLL-UHFFFAOYSA-N |

| Canonical SMILES | CCOCC1=CC(=C(C(=C1)C)O)C |

Introduction

Structural and Molecular Characteristics

4-(Ethoxymethyl)-2,6-dimethylphenol (IUPAC name: 4-(ethoxymethyl)-2,6-dimethylphenol) features a phenolic core substituted with two methyl groups at the 2- and 6-positions and an ethoxymethyl group (-CH2OCH2CH3) at the 4-position. Its molecular formula is C11H16O2, with a molar mass of 180.23 g/mol. The ethoxymethyl group introduces steric and electronic effects that modulate the compound’s solubility, polarity, and reactivity.

Physicochemical Properties

The compound’s properties are governed by its functional groups, as summarized below:

| Property | Value/Description |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.23 g/mol |

| XLogP3 (Partition Coefficient) | 2.3 (predicted) |

| Hydrogen Bond Donors | 1 (phenolic -OH) |

| Hydrogen Bond Acceptors | 2 (ether oxygen and phenolic -OH) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |

The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting preferential solubility in nonpolar solvents. The phenolic hydroxyl group contributes to weak acidity (pKa ≈ 10–11), enabling deprotonation under basic conditions.

Synthesis and Manufacturing Strategies

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of 2,6-dimethylphenol with ethoxymethyl chloride (ClCH2OCH2CH3) in the presence of a Lewis acid catalyst (e.g., AlCl3). The reaction proceeds via electrophilic aromatic substitution at the para position relative to the hydroxyl group:

Etherification of 4-Hydroxymethyl-2,6-dimethylphenol

An alternative method entails etherification of 4-hydroxymethyl-2,6-dimethylphenol with ethyl bromide or diethyl sulfate under basic conditions:

Catalytic Considerations

Acidic catalysts, such as sulfuric acid or toluenesulfonic acid, may facilitate ether formation by protonating the hydroxyl group, enhancing its leaving capacity. Reaction conditions (temperature: 80–120°C; time: 4–12 hours) must balance yield and side-product formation.

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, with the ethoxymethyl group acting as a weakly activating substituent. Halogenation or nitration would occur at the meta position relative to the hydroxyl group.

Oxidation and Reduction

-

Oxidation: The ethoxymethyl group may oxidize to a carboxylate under strong oxidizing agents (e.g., KMnO4), yielding 4-carboxy-2,6-dimethylphenol.

-

Reduction: Catalytic hydrogenation (H2/Pd) could saturate the aromatic ring, producing a cyclohexanol derivative.

Ether Cleavage

Treatment with hydrobromic acid (HBr) cleaves the ether linkage, regenerating 4-hydroxymethyl-2,6-dimethylphenol and ethyl bromide:

Industrial and Research Applications

Polymer Chemistry

As a phenolic derivative, the compound could serve as a monomer in polyarylene ether synthesis, analogous to polyphenylene oxide (PPO) resins derived from 2,6-dimethylphenol . Its ethoxymethyl group might enhance solubility during polymerization.

Antioxidant Activity

Phenolic compounds often exhibit radical-scavenging properties. The ethoxymethyl group’s electron-donating effects could stabilize phenoxyl radicals, potentially making this compound a candidate for antioxidant additives in fuels or plastics.

Pharmaceutical Intermediates

The compound’s structure aligns with motifs found in antimicrobial and anti-inflammatory agents. Functionalization of the hydroxyl or ether groups could yield bioactive derivatives.

Future Research Directions

-

Crystallography: Elucidate solid-state structure to inform material science applications.

-

Catalytic Optimization: Develop greener synthesis routes using ionic liquids or biocatalysts.

-

Biological Screening: Evaluate antimicrobial and antioxidant efficacy in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume